molecular formula C12H9N5O3S B4332448 N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE

N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE

Cat. No.: B4332448
M. Wt: 303.30 g/mol
InChI Key: QVWIOFKXLKSZTB-UHFFFAOYSA-N
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Description

N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE is a complex organic compound that features multiple heterocyclic rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-amino-1,2-thiazol-3-yl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c13-7-4-21-17-10(7)11-15-16-12(20-11)14-6-1-2-8-9(3-6)19-5-18-8/h1-4H,5,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIOFKXLKSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=NSC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with isothiazole, benzodioxole, and oxadiazole rings. These compounds may share some biological activities but differ in their potency, selectivity, and overall efficacy. Examples of similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE
Reactant of Route 2
N-[5-(4-AMINO-3-ISOTHIAZOLYL)-1,3,4-OXADIAZOL-2-YL]-N-(1,3-BENZODIOXOL-5-YL)AMINE

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